molecular formula C19H26N2O B15045790 (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Cat. No.: B15045790
M. Wt: 298.4 g/mol
InChI Key: SBVFQTNRIXLYNI-UZYVYHOESA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene class, a structural motif commonly associated with steroid-like molecules. Its core consists of a fused tetracyclic system with a cyclopentane ring, characteristic of steroids such as estranes or androstanes. Key structural features include:

  • 11a-Methyl group: Enhances steric stability and modulates receptor binding .
  • 7-Hydroxyl group: Common in bioactive steroids, enabling hydrogen bonding with biological targets .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(17Z)-13-methyl-17-(methylhydrazinylidene)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20-2/h4,6,11,15-17,20,22H,3,5,7-10H2,1-2H3/b21-18-

InChI Key

SBVFQTNRIXLYNI-UZYVYHOESA-N

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N/NC)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NNC)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of the methylhydrazinylidene group: This step usually involves the reaction of the intermediate with methylhydrazine under controlled conditions.

    Final functionalization: The hydroxyl group at position 7 is introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylhydrazinylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it a subject of study in pharmacology and toxicology.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Unique Features
(1E)-11a-Methyl-1-(2-methylhydrazin-1-ylidene)-1H...cyclopenta[a]phenanthren-7-ol (Target) Not provided Hydrazinylidene, 7-OH, 11a-CH3 Only compound in this class with a hydrazine-derived substituent.
17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-...cyclopenta[a]phenanthren-3-ol Not provided 3-OH, alkyl side chain Long alkyl chain enhances lipophilicity; used in metabolic studies.
(E)-6-(3,7-Dihydroxy-4,4,10,13,14-pentamethyl-...cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid C30H42O7 Dihydroxy, oxo, pentamethyl Carboxylic acid tail increases solubility; studied for anti-inflammatory effects.
7-Hydroxy-11a-methyl-8-({1-[(3Z)-5,6,7,8-tetrahydro-2H-oxocin-2-yl]naphthalen-2-yl}oxy)-...cyclopenta[a]phenanthren-1-one Not provided 1-Oxo, 8-aryloxy Aromatase inhibitor; oxo group critical for enzyme interaction.

Physicochemical Properties

While experimental data for the target compound is unavailable, analogs provide insights:

  • LogP : Cyclopenta[a]phenanthrenes with hydroxyl groups (e.g., : LogP ~3.2) exhibit moderate lipophilicity, ideal for cell penetration .
  • Solubility : Hydrazine derivatives generally show higher aqueous solubility than alkylated steroids (e.g., ) due to polar functional groups .

Biological Activity

The compound (1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol is a derivative of cyclopenta[a]phenanthrene and has garnered attention in the scientific community due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) known for their complex structures and varied biological implications. The specific structural features of this compound include:

  • Hydrazine moiety : This functional group is often associated with biological activity and can influence the compound's reactivity and interaction with biological targets.
  • Cyclopenta[a]phenanthrene core : This structure is linked to various biological activities including carcinogenicity and cytotoxic effects.

Antimicrobial Activity

Research has indicated that derivatives of cyclopenta[a]phenanthrene exhibit antimicrobial properties. For example, a study involving related compounds demonstrated significant antibacterial effects against several strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The evaluation included:

  • Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of a substance that inhibits bacterial growth.
  • Cytotoxicity Assays : Using assays like PrestoBlue™ to assess the viability of cancer cell lines (e.g., MCF-7) upon exposure to the compound.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) is a crucial parameter in evaluating cytotoxicity. For instance, related compounds have shown IC50 values around 142.18 µg/mL against MCF-7 breast cancer cells .
CompoundTarget CellsIC50 (µg/mL)
Cyclopenta[a]phenanthrene derivativeMCF-7142.18
Sitosterol 3β tetracosanoateMCF-7681.65

These findings suggest that modifications to the cyclopenta[a]phenanthrene structure can enhance or diminish anticancer activity.

Carcinogenicity Studies

The carcinogenic potential of cyclopenta[a]phenanthrene derivatives has been documented in various studies. A notable investigation involved skin painting experiments on mice which revealed that certain derivatives possess significant carcinogenic activity . The relationship between structure and carcinogenicity was established through:

  • Mouse Skin Painting Assays : Compounds were applied to mouse skin to observe tumor induction over time.
CompoundCarcinogenic Activity
11-Methyl-cyclopenta[a]phenanthrenesActive
Unsubstituted chryseneInactive

Mechanistic Insights

The mechanism of action for the biological activities of this compound includes:

  • Apoptosis Induction : Research suggests that certain derivatives may induce apoptosis in cancer cells through pathways involving caspase activation .
  • Receptor Interactions : Docking studies have indicated potential interactions with various cellular receptors that mediate cell survival and death.

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